molecular formula C4H6Cl3NO2 B13149694 Butanoic acid,2-amino-4,4,4-trichloro-,(S)-(9ci)

Butanoic acid,2-amino-4,4,4-trichloro-,(S)-(9ci)

Cat. No.: B13149694
M. Wt: 206.45 g/mol
InChI Key: YNHXZVOUQZRMJP-REOHCLBHSA-N
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Description

Butanoic acid, 2-amino-4,4,4-trichloro-, (S)-(9CI) (IUPAC name: (S)-2-amino-4,4,4-trichlorobutanoic acid) is a halogenated amino acid derivative characterized by:

  • A 2-amino group on the α-carbon.
  • Three chlorine atoms at the terminal (4th) carbon, creating a trichloromethyl (-CCl₃) substituent.
  • (S)-stereochemistry at the chiral center (C2).

Such halogenated amino acids are often explored in agrochemical or pharmaceutical contexts, though specific applications for this compound remain unclear from the evidence .

Properties

Molecular Formula

C4H6Cl3NO2

Molecular Weight

206.45 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trichlorobutanoic acid

InChI

InChI=1S/C4H6Cl3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1

InChI Key

YNHXZVOUQZRMJP-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(Cl)(Cl)Cl

Canonical SMILES

C(C(C(=O)O)N)C(Cl)(Cl)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of Butanoic acid, 2-amino-4,4,4-trichloro-, (S)-(9ci) is in the synthesis of antibiotics. The compound serves as an intermediate in the production of Armentomycin and its analogs. Armentomycin is an antibiotic derived from Streptomyces armentosus, which has shown efficacy against various bacterial infections.

Case Study: Synthesis Pathway

  • Researchers synthesized several derivatives from Butanoic acid, 2-amino-4,4,4-trichloro-, (S)-(9ci) to explore their antibiotic properties.
  • The synthetic route involved stereoselective methods that yielded high purity products suitable for biological testing .

Metabolic Inhibitors

Halogenated amino acids like Butanoic acid, 2-amino-4,4,4-trichloro-, (S)-(9ci) have been studied for their roles as metabolic inhibitors. These compounds can interfere with metabolic pathways in microorganisms and are valuable in understanding biochemical processes.

Research Findings:

  • Studies indicate that halogenated amino acids can inhibit certain enzymes involved in amino acid metabolism .
  • This property makes them useful in biochemical research and potential therapeutic applications.

Stereochemistry Studies

The unique stereochemistry of Butanoic acid, 2-amino-4,4,4-trichloro-, (S)-(9ci) allows researchers to investigate its effects on biological systems. The compound's specific stereoisomer can exhibit different biological activities.

Example Research:

  • A study focused on the stereoselective synthesis of threo-4,4,4-trichlorothreonine from Butanoic acid derivatives demonstrated how variations in stereochemistry can affect biological outcomes .

Structural Analysis

The compound is utilized in structural biology to understand the interactions between halogenated amino acids and proteins. Its unique structure provides insights into how modifications can influence protein function.

Environmental Toxicology

Research has shown that halogenated compounds can have significant environmental impacts. Studies involving Butanoic acid derivatives assess their toxicity levels and environmental persistence.

Toxicity Assessment:

  • The Environmental Protection Agency has conducted assessments on compounds like Butanoic acid derivatives to evaluate their potential risks to ecosystems .
  • Such studies are crucial for regulatory purposes and developing safer chemical practices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4th Carbon

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(S)-2-amino-4,4,4-trichlorobutanoic acid -CCl₃ C₄H₆Cl₃NO₂ 228.36 (estimated) High lipophilicity; potential pesticide metabolite
2-Amino-4-bromo-butanoic acid -Br C₄H₈BrNO₂ 196.02 Bromine’s polarizability may enhance bioactivity
2-Amino-4-(methylsulfinyl)-butanoic acid -SOCH₃ C₅H₁₁NO₃S 165.21 Methionine sulfoxide derivative; oxidative metabolite in biological systems
Homocysteine (2-amino-4-mercapto-butanoic acid) -SH C₄H₉NO₂S 135.18 Thiol group enables redox activity; implicated in cardiovascular health

Key Observations :

  • Halogen vs. Sulfur/Thiol Groups : The trichloro group in the target compound increases molecular weight and hydrophobicity compared to bromine (-Br) or thiol (-SH) substituents. This likely reduces water solubility but enhances membrane permeability.
  • Electronic Effects: The electron-withdrawing -CCl₃ group may acidify the α-amino group (pKa reduction), influencing its reactivity in condensation or chelation reactions.

Functional Group Modifications

Butanoic acid derivatives with amino and carbonyl groups :
  • Butanoic acid, 2,3-dioxo- (9CI) (CAS 4374-46-3): Contains two keto groups at C2 and C3. Molecular formula: C₄H₄O₄; molecular weight: 116.05. Higher polarity (PSA = 71.44 Ų) compared to the target compound, favoring aqueous environments .
  • Used as a food acidulant and in polymer synthesis. Demonstrates how carboxylate groups dominate physicochemical behavior .

Stereochemical and Protective Group Variations

  • (2S)-4-[[(tert-Butoxy)carbonyl]amino]-2-hydroxybutanoic acid (CAS 207305-60-0): Features a BOC-protected amine and a hydroxyl group at C2. Molecular weight: 219.23; used in peptide synthesis for controlled reactivity .
  • (S)-3-fluorobutanoic acid (CAS 109856-55-5): Fluorine at C3; molecular weight: 106.1. Smaller substituent than -CCl₃, leading to lower steric hindrance .

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary

A method for synthesizing enantiomerically pure fluorinated amino acids, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, provides a template for adapting to trichloro derivatives. Key steps include:

  • Chiral Ni(II) Complex Formation : Glycine Schiff base is complexed with Ni(II) and a recyclable chiral auxiliary.
  • Alkylation : The complex is alkylated with a trichloromethyl-containing reagent (e.g., CCl₃-CH₂-I instead of CF₃-CH₂-I).
  • Acid Hydrolysis : The Ni(II) complex is disassembled to release the target amino acid.

Reaction Conditions :

Parameter Value
Catalyst Ni(II)-Schiff base complex
Alkylating Agent CCl₃-CH₂-I (hypothetical)
Temperature Room temperature to 50°C
Scale Up to 150 g (demonstrated)

This method emphasizes enantioselectivity, critical for obtaining the (S)-configuration.

Nucleophilic Substitution

A Chinese patent (CN102241600A) describes synthesizing 2-aminobutyric acid via nucleophilic substitution of 2-chlorobutyric acid with liquid ammonia under methenamine catalysis. Adapting this for trichloro derivatives:

  • Substrate : 2-chloro-4,4,4-trichlorobutanoic acid (hypothetical precursor).
  • Catalyst : Methenamine (hexamethylenetetramine).
  • Conditions : 20–90°C for 2–30 hours.

Optimized Parameters :

Parameter Value
Molar Ratio (Acid:Catalyst) 1:0.1–1
Ammonia Quantity 2–5 equivalents
Yield ~60% (reported for non-chloro variant)

This approach reduces byproducts and costs but requires a trichloro-substituted starting material.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Stereoselectivity Scalability
Asymmetric Synthesis Glycine Schiff base Ni(II) complex High Excellent Industrial
Nucleophilic Substitution 2-chloro-4,4,4-trichlorobutanoic acid Methenamine Moderate None (requires resolution) Lab-scale
Enzymatic Resolution Racemic amino acid Acylase/Lipase Variable High Limited

Structural and Reaction Insights

  • Challenges :
    • Introducing three chlorine atoms sterically hinders reaction sites.
    • Ensuring enantiopurity requires chiral catalysts or resolution steps.
  • Key Reagents :
    • CCl₃-CH₂-I : Hypothetical alkylating agent for trichloro group introduction.
    • Methenamine : Low-cost catalyst for nucleophilic substitution.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-amino-4,4,4-trichlorobutanoic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries (e.g., Fmoc-protected intermediates) can be used to control stereochemistry during trichloromethyl group introduction. Solid-phase peptide synthesis (SPPS) techniques, as described for related amino acids (e.g., L-2-aminobutyric acid derivatives), may also be adapted by incorporating trichloro-substituted precursors . Post-synthesis purification via chiral HPLC or capillary electrophoresis can further isolate the (S)-enantiomer.

Q. Which analytical techniques are critical for structural confirmation and enantiomeric excess (EE) determination?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the backbone structure and trichloromethyl substitution.
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with UV detection to quantify EE.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., chlorine’s natural abundance) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing optical activity to known chiral standards .

Q. How can researchers optimize purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use hydrophobic-lipophilic balance (HLB) cartridges for initial cleanup, as demonstrated for polar carboxylic acids in wastewater studies .
  • Ion-Exchange Chromatography : Separate charged species (e.g., unreacted amino acid precursors) using weak anion-exchange resins.
  • Recrystallization : Solvent systems like ethanol/water or dichloromethane/hexane may enhance purity. Pre-deactivate glassware with dimethyldichlorosilane to minimize analyte adsorption .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the trichloromethyl group under hydrolytic or oxidative conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Monitor degradation via LC-MS under varying pH (e.g., 1–13). Compare to analogs like 4-chlorobutanoic acid ( ) to assess electronic effects of chlorine substitution.
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict bond dissociation energies (BDEs) for C–Cl bonds and identify intermediates. Use thermodynamic data (e.g., ΔrH° from NIST) to validate experimental observations .
  • Isotopic Labeling : Introduce 36Cl^{36}\text{Cl} to track hydrolysis pathways via radiometric detection .

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use the compound’s 3D structure (InChIKey/IPA from ) to model binding to active sites (e.g., GABA receptors). Compare (S)- and (R)-enantiomers for steric/electronic complementarity.
  • Enzymatic Assays : Test inhibition kinetics against decarboxylases or transaminases using fluorogenic substrates.
  • Metabolomic Profiling : Track downstream metabolites in cell cultures via untargeted LC-HRMS to identify chirality-dependent metabolic pathways .

Q. How can researchers resolve contradictions in reported reactivity data for trichlorinated amino acids?

  • Methodological Answer :

  • Systematic Variant Analysis : Synthesize analogs (e.g., 4-bromo or 4-methylsulfinyl derivatives, as in and ) to isolate electronic vs. steric effects.
  • Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
  • Meta-Analysis : Aggregate published data into a reactivity database, applying multivariate statistics to identify outliers or confounding variables (e.g., solvent polarity, temperature gradients) .

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